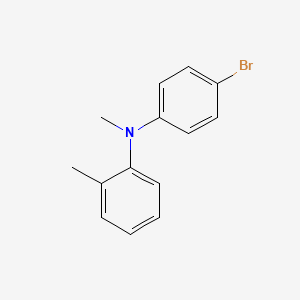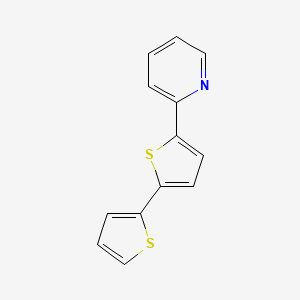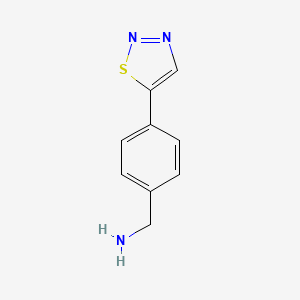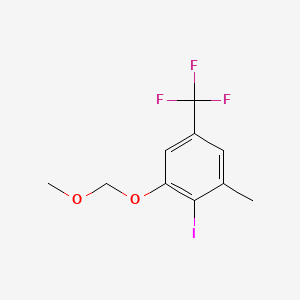
2-methyl-4-(1-piperazinyl)Phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(1-piperazinyl)Phenol is an organic compound with the molecular formula C11H16N2O It is a derivative of phenol and piperazine, combining the structural features of both
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1-piperazinyl)Phenol typically involves the reaction of 2-methylphenol with piperazine under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction of mono-Boc-protected diamines, 2-chloroacetaldehyde, isocyanides, and TMSN3 in methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4-(1-piperazinyl)Phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methyl-4-(1-piperazinyl)Phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(1-piperazinyl)Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially affecting pathways related to neurotransmission and cellular signaling . The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-piperazinyl)phenol: Similar structure but lacks the methyl group at the 2-position.
2-(4-methyl-1-piperazinyl)phenol: Similar structure but with different substitution patterns on the phenol ring.
Uniqueness
2-methyl-4-(1-piperazinyl)Phenol is unique due to the specific positioning of the methyl and piperazinyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2-methyl-4-piperazin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 |
Clave InChI |
RHSRYNCHQNXURZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)




![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)

![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)

